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Compound of Interest

Compound Name:
m-Chloro Salbutamon

Hydrochloride

Cat. No.: B1162491

Get Quote

Executive Summary
In the synthesis of Salbutamol (Albuterol), the ketone intermediate Salbutamon (2-(tert-

butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone) is a key precursor. The

introduction of chlorine species (often from chlorination reagents or contaminated starting

materials) can yield chlorinated analogs.

m-Chloro Salbutamon HCl refers to the ring-chlorinated derivative, specifically 2-(tert-

butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride. The "m-

chloro" designation indicates the chlorine atom is located at the meta position relative to the

principal acetyl chain (position 5 on the ring).

This guide provides a definitive protocol for distinguishing this molecule from its non-chlorinated

parent (Salbutamon) and the final drug substance (Salbutamol) using NMR and IR

spectroscopy.
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Property Detail

Common Name m-Chloro Salbutamon HCl

IUPAC Name
2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-

(hydroxymethyl)phenyl]ethanone HCl

Molecular Formula C₁₃H₁₉Cl₂NO₃ (Salt form)

Molecular Weight 308.20 g/mol (HCl salt)

Key Functional Groups
Aryl Ketone, Phenol, Primary Alcohol,

Secondary Amine (Salt), Aryl Chloride

Structural Diagram (Graphviz)

Benzene Ring

C1: Acetyl Group
(C=O)-CH2-NH-tBu

Position 1

C3: Hydroxymethyl
(-CH2OH)

Position 3

C4: Phenolic OH
(-OH)

Position 4

C5: Chlorine
(-Cl) [Meta to Chain]

Position 5 (Critical Modification)

Click to download full resolution via product page

Figure 1: Structural connectivity of m-Chloro Salbutamon. The C5-Chlorine substituent is the

diagnostic feature distinguishing it from Salbutamon.

Experimental Protocols
Sample Preparation
Objective: Ensure complete solubility and prevent H/D exchange of critical labile protons during

initial characterization.
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Solvent Selection:DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

Reasoning: The HCl salt is highly polar. CDCl₃ will not dissolve the salt. D₂O will exchange

all OH and NH protons, erasing critical coupling information (e.g., triplet of CH₂OH).

Concentration:

NMR: 10–15 mg in 0.6 mL DMSO-d₆.

IR: 2–5 mg for ATR; 1 mg in 100 mg KBr for pellet.

FTIR Acquisition Parameters
Instrument: FTIR Spectrometer with Diamond ATR accessory.

Resolution: 4 cm⁻¹.

Scans: 32 scans (background subtracted).

Range: 4000–600 cm⁻¹.

NMR Acquisition Parameters
Frequency: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).

Temperature: 298 K (25°C).

Pulse Sequences:

¹H (zg30): 16 scans, D1 = 1.0 sec.

¹³C (zgpg30): 1024 scans, D1 = 2.0 sec (Power-gated decoupling).

DEPT-135: To distinguish CH/CH₃ (up) from CH₂ (down).

Results & Interpretation
Infrared Spectroscopy (FTIR)
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The IR spectrum of m-Chloro Salbutamon HCl is dominated by the conjugated ketone and the

amine salt.

Frequency (cm⁻¹) Vibration Mode Diagnostic Note

3200–3400 O-H Stretch (Broad)
Phenolic and aliphatic OH.

Overlaps with NH stretch.

2800–3000 N-H⁺ Stretch
Broad/Multiple bands typical of

amine salts.

1685–1695 C=O Stretch (Ketone)

Critical differentiator from

Salbutamol (Alcohol). Sharp,

intense band.

1580–1600 C=C Aromatic Skeletal vibrations.

1050–1080 C-Cl Stretch (Ar-Cl)
Often obscured, but look for

new bands vs. parent.

800–850 C-H Bending (OOP)

Pattern changes from 1,2,4-

trisubstituted (Salbutamon) to

1,2,3,5-tetrasubstituted.

Nuclear Magnetic Resonance (NMR)
¹H NMR Assignment (DMSO-d₆)
The aromatic region is the primary diagnostic area. In non-chlorinated Salbutamon, you

observe three aromatic protons (H2, H5, H6) with an ABX or AMX pattern. In m-Chloro

Salbutamon, H5 is replaced by Cl, leaving only H2 and H6.
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Chemical Shift
(δ ppm)

Multiplicity Integral Assignment
Structural
Logic

8.05
Doublet (J ~2.0

Hz)
1H Ar-H6

Meta-coupled to

H2. Deshielded

by C=O (Ortho).

[1]

7.92
Doublet (J ~2.0

Hz)
1H Ar-H2

Meta-coupled to

H6. Deshielded

by C=O (Ortho).

[1]

6.10 Broad Singlet 1H Ar-OH
Phenolic proton

(exchangeable).

5.20 Triplet (J ~5 Hz) 1H CH₂-OH

Hydroxyl of

hydroxymethyl

group.

4.65 Singlet 2H CH₂-NH

Alpha-keto

methylene.

Deshielded by

C=O.

4.55
Doublet (J ~5

Hz)
2H Ar-CH₂-OH

Benzylic

methylene.

1.35 Singlet 9H C(CH₃)₃ tert-Butyl group.

8.5–9.5 Broad 2H NH₂⁺

Ammonium

protons (salt

form).

Key Diagnostic:

Loss of H5: The doublet typically found at ~6.9 ppm (Ortho to OH) in Salbutamon is absent.

Splitting Pattern: The remaining protons (H2, H6) appear as meta-coupled doublets (J ≈ 1.8–

2.2 Hz) rather than the complex splitting of the trisubstituted parent.
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¹³C NMR Assignment (DMSO-d₆)
Chemical Shift (δ ppm) Carbon Type Assignment

192.5 Quaternary (C=O)

Ketone Carbonyl (Downfield

shift vs Salbutamol's ~70 ppm

CH-OH).

158.2 Quaternary (C-O) C4 (Phenolic carbon).

135.0 Quaternary (C-Cl)
C5 (Chlorinated carbon).

Distinct shift from C-H.

132.5 Methine (CH) C6 (Aromatic).

130.1 Methine (CH) C2 (Aromatic).

128.0 Quaternary C1 (Ipso to Ketone).

125.5 Quaternary C3 (Ipso to Hydroxymethyl).

58.5 Methylene (CH₂) Ar-CH₂-OH.

49.8 Methylene (CH₂) CO-CH₂-NH.

51.0 Quaternary C(CH₃)₃.

25.5 Methyl (CH₃) C(CH₃)₃.

Workflow Visualization
The following diagram outlines the logical flow for confirming the identity of m-Chloro

Salbutamon HCl using the described protocols.
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Step 1: Functional Group Screen (FTIR)

Step 2: Structural Confirmation (NMR)

Unknown Impurity/Sample
(m-Chloro Salbutamon HCl?)

Acquire FTIR (ATR)

Check 1690 cm⁻¹ Band

Confirm Ketone (C=O)
Rule out Salbutamol (Alcohol)

Band Present

Dissolve in DMSO-d₆

Acquire ¹H & ¹³C

Analyze Aromatic Region
(7.5 - 8.5 ppm)

Observe 2x Meta-Doublets
Confirm Cl substitution at C5

H5 Absent

Identity Confirmed:
m-Chloro Salbutamon HCl

Click to download full resolution via product page

Figure 2: Analytical decision tree for confirming m-Chloro Salbutamon HCl.
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Discussion & Troubleshooting
Differentiating from Salbutamol (The Drug)
The primary confusion often arises between the ketone intermediate (Salbutamon) and the final

drug (Salbutamol).

NMR: Salbutamol has a chiral methine proton (CH-OH) at ~4.9 ppm (multiplet). Salbutamon

(and its chloro-derivative) lacks this, showing a methylene singlet at ~4.6 ppm instead.

IR: The carbonyl stretch at ~1690 cm⁻¹ is the "smoking gun" for the ketone. Salbutamol

shows no carbonyl band.

Differentiating from Non-Chlorinated Salbutamon
Coupling Constants: The parent Salbutamon has an ortho-coupling (J ~8 Hz) between H5

and H6. The m-Chloro derivative lacks H5, so H6 only shows a small meta-coupling (J ~2

Hz) to H2.

Chemical Shift: The presence of Chlorine at C5 causes a downfield shift of the adjacent

carbon (C5) in ¹³C NMR (from ~115 ppm to ~135 ppm due to the heavy atom effect and

electronegativity).

Common Pitfalls
Hygroscopicity: The HCl salt is hygroscopic. If the DMSO-d₆ is "wet" (contains H₂O), the OH

and NH signals will broaden or merge into a single exchange peak at ~3.5–4.0 ppm,

obscuring the CH₂OH triplet. Remedy: Use ampouled, dry DMSO-d₆.

Solubility: Do not use CDCl₃. The salt will not dissolve, leading to a spectrum of only solvent

impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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